![molecular formula C20H23N7O2 B10999135 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B10999135.png)
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide involves multiple steps. The initial step typically includes the formation of the triazolopyridazine core, followed by the introduction of the methoxy group at the 6-position. The benzimidazole moiety is then attached via a propanamide linker. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazolopyridazine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The benzimidazole moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl
Uniqueness
The uniqueness of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide lies in its specific structural features, such as the methoxy group and the benzimidazole moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable candidate for various applications .
Biological Activity
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a benzimidazole moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.
Research indicates that compounds with similar triazolo-pyridazine structures often exhibit their biological effects through the following mechanisms:
- Tubulin Binding : Many triazolo-pyridazines inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is critical for their antiproliferative activity against cancer cell lines .
- Enzyme Inhibition : The presence of the methoxy group enhances solubility and may facilitate binding to specific enzymes or receptors involved in various biochemical pathways .
Antiproliferative Activity
A series of studies have demonstrated that compounds related to the triazolo-pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values : The compound showed IC50 values in the low micromolar range (0.008 - 0.014 μM), indicating potent antiproliferative activity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. Preliminary data suggest moderate inhibitory activity against COX-II, which could position it as a candidate for anti-inflammatory therapies .
Study 1: Antiproliferative Effects
In a comparative study of various derivatives of the triazolo-pyridazine scaffold, the compound was found to significantly disrupt cell cycle progression at the G2/M phase in A549 cells. This disruption is indicative of its potential as an anticancer agent .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the methoxy substitution enhances binding affinity, potentially leading to greater efficacy in therapeutic applications .
Research Findings Summary
Study | Activity | Cell Line | IC50 (μM) | Notes |
---|---|---|---|---|
Study 1 | Antiproliferative | SGC-7901 | 0.014 | Disrupted microtubule dynamics |
Study 2 | COX-II Inhibition | N/A | Moderate | Potential anti-inflammatory effects |
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C20H23N7O2/c1-13(2)26-15-7-5-4-6-14(15)22-18(26)12-21-19(28)10-8-16-23-24-17-9-11-20(29-3)25-27(16)17/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,28) |
InChI Key |
AOEXXYXXYQISOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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